![molecular formula C13H9FO2S B1316939 2-[(4-Fluorophenyl)sulfanyl]benzoic acid CAS No. 13420-72-9](/img/structure/B1316939.png)
2-[(4-Fluorophenyl)sulfanyl]benzoic acid
Übersicht
Beschreibung
2-[(4-Fluorophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C13H9FO2S . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Fluorophenyl)sulfanyl]benzoic acid has been reported in the literature. For instance, 2-(4-Fluorobenzoyl)benzoic acid has been used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . Another study reported the synthesis of new derivatives of 4-fluoro benzoic acid as bioactive compounds .Molecular Structure Analysis
The molecular structure of 2-[(4-Fluorophenyl)sulfanyl]benzoic acid consists of a benzoic acid moiety linked to a 4-fluorophenyl group through a sulfanyl (S) atom .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
2-[(4-Fluorophenyl)sulfanyl]benzoic acid and its derivatives are actively used in chemical synthesis, demonstrating a wide range of applications in creating novel compounds. For instance, it has been involved in the synthesis of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety. These derivatives were synthesized through a multistep reaction starting from a related benzoic acid precursor and were characterized by various spectroscopic techniques. Some of these compounds exhibited significant biological activities, as supported by in vivo studies and in silico molecular docking, highlighting their potential as inhibitors of key biological targets like cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Fluorescent Probes for Biological Imaging
The compound has also found applications in the development of near-infrared (NIR) fluorescent probes for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. A study introduced a probe that effectively combines a fluorophore with a sulfane sulfur recognition unit derived from a similar benzoic acid derivative. This probe demonstrated high sensitivity and selectivity towards sulfane sulfur, enabling the imaging of sulfane sulfur levels in different cell lines and mice, thus offering a valuable tool for studying physiological and pathological functions of sulfur sulfide in biological systems (Han et al., 2018).
Polymer and Material Science
In the realm of material science, derivatives of 2-[(4-Fluorophenyl)sulfanyl]benzoic acid have contributed to the synthesis of high-performance polymers. A study detailed the synthesis of a fluorinated phthalazinone monomer and its subsequent polymerization to yield polymers with excellent thermal properties and solubility in common aprotic solvents. These materials are of interest for their potential applications in engineering plastics and optical waveguides, showcasing the versatility of 2-[(4-Fluorophenyl)sulfanyl]benzoic acid derivatives in advanced material design (Xiao et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNICTKWJOJINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560047 | |
| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |
CAS RN |
13420-72-9 | |
| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


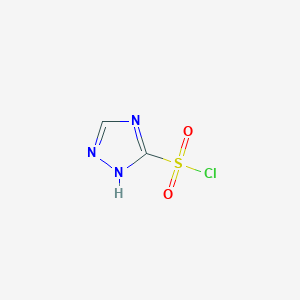
![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
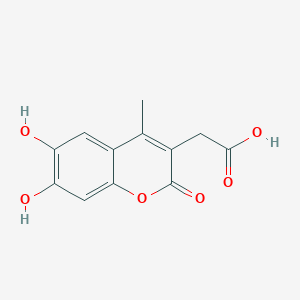
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)
![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
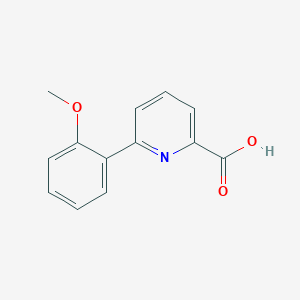
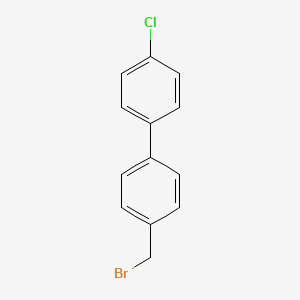
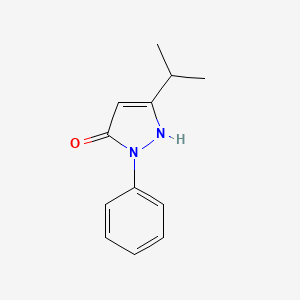
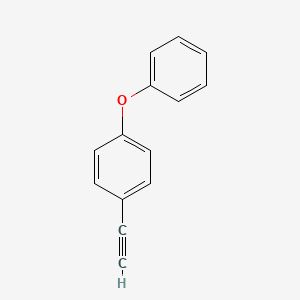



acetic acid](/img/structure/B1316894.png)